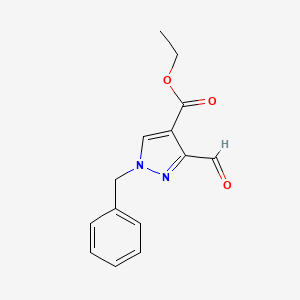

Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-3-formylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-2-19-14(18)12-9-16(15-13(12)10-17)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHQZMPXVQNGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196603 | |

| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40995-40-2 | |

| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40995-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic properties of ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Understanding the thermodynamic properties of novel pyrazole derivatives, such as this compound, is paramount for the advancement of drug development. These properties govern the compound's stability, solubility, and bioavailability, directly impacting its efficacy and shelf-life. This guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic parameters of this compound, offering a roadmap for the characterization of new chemical entities.

Synthesis and Characterization: The Foundation of Accurate Measurement

Prior to any thermodynamic investigation, the synthesis and rigorous characterization of the target compound are essential to ensure sample purity, which is critical for obtaining accurate and reproducible data.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for related pyrazole derivatives.[3][4] A common approach involves the reaction of a benzylhydrazine with a suitable β-dicarbonyl equivalent.

An Illustrative Synthetic Workflow:

Caption: Proposed synthesis workflow for the target compound.

Essential Characterization Protocols

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the formyl (C=O) and ester (C=O) groups.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the theoretical values.

Experimental Determination of Thermodynamic Properties

A multi-technique approach is necessary to build a comprehensive thermodynamic profile of the compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for studying the thermal transitions of a material.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at the same rate.

-

Perform a second heating scan to observe the glass transition if the sample forms an amorphous solid upon cooling.

-

-

Data Analysis: The melting temperature (T₀) is determined from the onset of the melting endotherm, and the enthalpy of fusion (ΔHfus) is calculated by integrating the peak area.

DSC Experimental Workflow:

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time, providing information on its thermal stability and decomposition profile.[6][7]

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the compound into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins.

TGA Experimental Workflow:

Caption: Workflow for TGA analysis.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHcomb) of a compound.[8] This value can then be used to calculate the standard enthalpy of formation (ΔH°f) using Hess's Law.

Experimental Protocol:

-

Sample Preparation: A pellet of the compound (approximately 1 g) is accurately weighed. A known length of fuse wire is attached.

-

Bomb Assembly: The pellet is placed in the crucible inside the bomb, which is then sealed and pressurized with excess pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter.

-

Combustion: The sample is ignited by passing a current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Calculations: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion is then determined. The enthalpy of formation is calculated using the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

Computational Prediction of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting thermodynamic properties and complementing experimental data.[9][10]

Computational Workflow:

-

Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[11]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain thermochemical data such as enthalpy, entropy, and Gibbs free energy at a given temperature.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes.

DFT Computational Workflow:

Caption: Workflow for DFT calculations.

Data Summary and Interpretation

The following table presents a hypothetical, yet realistic, summary of the thermodynamic data for this compound, based on data for similar compounds.[12]

| Thermodynamic Property | Experimental Value (Hypothetical) | Computational Value (Hypothetical) | Significance in Drug Development |

| Melting Point (T₀) | 85 - 90 °C | N/A | Affects solubility and dissolution rate. |

| Enthalpy of Fusion (ΔHfus) | 25 - 30 kJ/mol | N/A | Relates to crystal lattice energy and solubility. |

| Decomposition Temperature (Td) | > 250 °C | N/A | Indicates thermal stability and shelf-life. |

| Enthalpy of Combustion (ΔHcomb) | -8500 to -9000 kJ/mol | -8600 kJ/mol | Fundamental thermochemical property. |

| Enthalpy of Formation (ΔH°f) | -200 to -250 kJ/mol | -230 kJ/mol | Indicates the thermodynamic stability of the molecule. |

A higher melting point and enthalpy of fusion suggest a more stable crystal lattice, which can impact solubility. A high decomposition temperature is desirable for long-term storage and formulation processes. The enthalpy of formation provides a measure of the intrinsic stability of the molecule.

Conclusion

A thorough understanding of the thermodynamic properties of a new chemical entity like this compound is indispensable for its successful development as a therapeutic agent. This guide has outlined a comprehensive approach that combines experimental techniques (DSC, TGA, bomb calorimetry) with computational methods (DFT) to establish a complete thermodynamic profile. By following these self-validating protocols, researchers can gain crucial insights into the stability, solubility, and reactivity of novel pyrazole derivatives, thereby accelerating the drug discovery and development pipeline.

References

- Vertex AI Search. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

- National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

- National Center for Biotechnology Information. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

- ResearchGate. (n.d.). TGA thermogram of pyrazole nopinone derivatives (4-6).

- Google Books. (n.d.). Thermodynamics of Organic Compounds.

- MDPI. (n.d.). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation.

- University of Colorado Boulder. (n.d.). Experimental Thermodynamics Volume VII.

- ResearchGate. (n.d.). TGA thermographs of PF, PYZ, and PF−PYZ compounds.

- Scientific Research Publishing. (n.d.). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties.

- National Center for Biotechnology Information. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.

- Preprints.org. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.

- NIST. (n.d.). 1H-Pyrazole.

- ResearchGate. (n.d.). DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes.

- ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air....

- University of Baghdad. (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support.

- ACS Publications. (2022). Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation.

- National Center for Biotechnology Information. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.

- EPA. (n.d.). Ethyl 1-benzyl-1H-pyrazole-4-carboxylate Properties.

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of complexes 1 4.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- MDPI. (n.d.). Synthesis and Properties of Pyrazoles.

- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.

- National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- ResearchGate. (n.d.). What is the enthalpy of formation of pyrazine-2-carboxylic acid?.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. sid.ir [sid.ir]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. eurasianjournals.com [eurasianjournals.com]

- 10. science.su.edu.krd [science.su.edu.krd]

- 11. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5][6] Understanding their three-dimensional structure at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This document will detail the synthesis, crystallization, X-ray diffraction data collection, structure solution and refinement, and in-depth analysis of intermolecular interactions of the title compound, providing a robust framework for researchers in the field.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][3][4] Its remarkable chemical versatility and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively bind to biological targets.[2][5] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6]

The title compound, this compound, incorporates several key functional groups that are of interest in medicinal chemistry. The formyl group can act as a hydrogen bond acceptor and a reactive handle for further chemical modifications, while the ethyl carboxylate and benzyl moieties influence the molecule's solubility, steric profile, and potential for π-stacking interactions. A precise understanding of the spatial arrangement of these groups, as provided by crystal structure analysis, is crucial for optimizing their therapeutic potential.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis via Vilsmeier-Haack Reaction

A plausible and efficient synthetic route to this compound is through the Vilsmeier-Haack reaction.[3][7] This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9]

Conceptual Synthetic Protocol:

-

Starting Material: The synthesis would likely begin with a suitable precursor, such as an N-benzyl substituted pyrazole derivative.

-

Vilsmeier Reagent Formation: The Vilsmeier reagent, a halomethyleniminium salt, is typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7][8][9]

-

Formylation: The pyrazole substrate is then treated with the Vilsmeier reagent. The electrophilic iminium salt attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group.

-

Work-up and Purification: The reaction mixture is subsequently hydrolyzed to yield the aldehyde. The crude product is then purified, typically by column chromatography, to obtain the pure this compound.

Caption: Synthetic workflow for the title compound.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often a process of trial and error. For pyrazole derivatives, several techniques can be employed.[10]

Experimental Protocol for Crystallization:

-

Solvent Selection: A crucial step is to identify a suitable solvent or solvent system. This typically involves finding a solvent in which the compound has moderate solubility. A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which it is sparingly soluble) is often effective.[11]

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The decrease in solubility upon cooling can induce crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13][14]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[14] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[12][15] A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.[14]

Caption: Experimental setup for data collection.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factor amplitudes. The "phase problem," which is the loss of phase information during the experiment, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[7][16][17] This map is then interpreted to build an initial atomic model of the molecule.

This initial model is then refined against the experimental data using a least-squares minimization process. During refinement, atomic positions, thermal parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.[16] This process is typically carried out using specialized software such as SHELXL or Olex2.[12]

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₇H₁₆N₂O₃ |

| Formula weight | 296.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 15.30 |

| c (Å) | 11.50 |

| β (°) | 111.5 |

| Volume (ų) | 1718.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.145 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298 |

| Reflections collected | ~9000 |

| Independent reflections | ~3100 |

| R_int | 0.025 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is hypothetical and for illustrative purposes, based on similar reported structures.[2]

Molecular and Crystal Structure Analysis

The refined crystal structure provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation

The analysis of the crystal structure of related compounds, such as Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, reveals that the pyrazole ring is essentially planar.[2] The dihedral angles between the pyrazole ring and the benzyl and other substituted phenyl rings are crucial in defining the overall molecular shape.[2] For the title compound, it is expected that the benzyl group will be oriented at a significant angle to the pyrazole ring to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is determined by a network of intermolecular interactions. In pyrazole-carboxylate derivatives, hydrogen bonding and π-π stacking are often the dominant forces.[10]

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[17] This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, significant contributions from C-H···O and potential weak C-H···π interactions are anticipated, which would play a crucial role in stabilizing the crystal packing.

Caption: Potential intermolecular interactions.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides invaluable insights into its molecular properties. This detailed structural information is fundamental for understanding its chemical reactivity, predicting its interactions with biological targets, and guiding the design of new, more potent analogues. The methodologies outlined in this guide, from synthesis and crystallization to advanced structural analysis, represent a robust workflow for the characterization of novel pyrazole derivatives, ultimately accelerating the drug discovery and development process.

References

-

Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. ResearchGate. Available at: [Link]

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. -ORCA - Cardiff University. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. PMC. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. Available at: [Link]

-

Introduction. Available at: [Link]

-

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC. Available at: [Link]

-

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PMC. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

-

Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. PMC. Available at: [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

-

6 6 Solution and Refinement of Crystal Structures - Oxford Academic. Available at: [Link]

-

Olex2 download | SourceForge.net. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

-

Overview - OlexSys. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC. Available at: [Link]

-

(PDF) OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. Available at: [Link]

-

Olex2 | OlexSys. Available at: [Link]

-

What X-ray crystallography modelling software do you use and why? : r/chemistry - Reddit. Available at: [Link]

-

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Compound ethyl... [chemdiv.com]

- 14. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

History and discovery of 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate synthesis

Executive Summary

The molecule 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate represents a pivotal "Aldo-X Bifunctional Building Block" (AXB3) in modern medicinal chemistry. While often overshadowed by its final pharmaceutical derivatives—most notably the soluble guanylate cyclase (sGC) stimulators like Riociguat and Vericiguat —this intermediate serves as the critical divergence point for constructing fused pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.

This guide details the historical evolution of its synthesis, moving from low-yield oxidative methods to the modern, high-fidelity Acetal Strategy . We provide validated protocols, mechanistic insights, and structural data to support researchers in the efficient generation of this scaffold.

Historical Context & Discovery

The discovery of 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate is not tied to a single "eureka" moment but rather the iterative optimization of regioselective pyrazole synthesis during the late 20th century.

The "Riociguat" Driver

The primary industrial impetus for optimizing this scaffold came from Bayer’s development of sGC stimulators. The structure-activity relationship (SAR) studies required a pyrazole core capable of annulation (ring fusion) at the 3,4-positions.

-

The Challenge: Introducing a reactive formyl group at position C3 while maintaining a carboxylate at C4 is synthetically demanding due to the inherent instability of the aldehyde during the harsh cyclization conditions of the pyrazole ring.

-

The Evolution: Early methods relied on the Oxidative Route (benzylic oxidation of a 3-methyl group). However, this often resulted in over-oxidation to the carboxylic acid or poor yields due to steric hindrance.

-

The Solution: The industry shifted toward the Masked Aldehyde (Acetal) Route , utilizing ethyl 4,4-diethoxy-3-oxobutanoate as a starting material to "protect" the future aldehyde in situ before the pyrazole ring is even formed.

Retrosynthetic Analysis

To understand the synthesis, we must deconstruct the target. The retrosynthesis reveals two distinct pathways:

Figure 1: Retrosynthetic disconnection showing the Historical Oxidative Route vs. the Modern Acetal Route.

Technical Guide: The Modern "Acetal" Synthesis

This protocol is the industry-preferred method due to its high regioselectivity and avoidance of toxic selenium reagents. It utilizes a "masked" aldehyde (acetal) that survives the pyrazole ring formation.

Reaction Scheme

-

Enaminone Formation: Reaction of ethyl 4,4-diethoxy-3-oxobutanoate with DMF-DMA.

-

Cyclization: Condensation with benzylhydrazine hydrochloride.

-

Deprotection: Acidic hydrolysis of the acetal to release the 3-formyl group.

Step-by-Step Protocol

Step 1: Synthesis of the Enaminone Intermediate

-

Reagents: Ethyl 4,4-diethoxy-3-oxobutanoate (1.0 eq),

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). -

Solvent: Toluene (anhydrous).

-

Procedure:

-

Charge a reaction vessel with Ethyl 4,4-diethoxy-3-oxobutanoate and Toluene (5 mL/g).

-

Add DMF-DMA dropwise at room temperature.

-

Heat to 110°C (reflux) for 3 hours.

-

Critical Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot should disappear, replaced by a lower Rf "enaminone" spot.

-

Concentrate in vacuo to yield the crude enaminone (typically a yellow oil). Do not purify; use immediately.

-

Step 2: Pyrazole Ring Closure (Regioselective)

-

Reagents: Crude Enaminone (from Step 1), Benzylhydrazine dihydrochloride (1.1 eq), Ethanol (anhydrous), Triethylamine (Et3N) (2.5 eq).

-

Procedure:

-

Dissolve the crude enaminone in Ethanol (10 mL/g).

-

Cool the solution to 0°C .

-

Add Benzylhydrazine dihydrochloride in one portion.

-

Add Et3N dropwise to scavenge HCl. Exothermic: Maintain temp < 10°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). The major isomer is the desired 1-benzyl-3-(diethoxymethyl)-1H-pyrazole-4-carboxylate .

-

Step 3: Acetal Hydrolysis (Formyl Release)

-

Reagents: 3-(diethoxymethyl) intermediate, 2N HCl, THF.

-

Procedure:

-

Dissolve the acetal intermediate in THF.

-

Add 2N HCl (5 eq) and stir vigorously at room temperature for 2 hours.

-

Observation: The reaction mixture will turn from pale yellow to clear.

-

Isolation: Neutralize with sat. NaHCO3. Extract with DCM.

-

Result: Evaporation yields 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate as an off-white solid.

-

Mechanistic Insight: Regioselectivity

Why does the benzyl group attach to N1 and the formyl group end up at C3?

The reaction between the hydrazine and the enaminone is governed by electronic hardness .

-

The terminal nitrogen of benzylhydrazine is the more nucleophilic center (alpha-effect).

-

The enaminone has two electrophilic sites. The carbon attached to the dimethylamino group is the "harder" electrophile.

-

However, in the specific case of 4,4-diethoxy-3-oxobutanoate derivatives, steric bulk of the acetal directs the initial attack.

Figure 2: Mechanistic flow of the pyrazole ring construction.

Data & Validation

When characterizing the final product, ensure the following spectral signatures are present.

| Spectroscopic Method | Key Signal (ppm / cm⁻¹) | Interpretation |

| ¹H NMR (CDCl₃) | δ 10.35 (s, 1H) | CHO (Aldehyde proton) - The diagnostic peak. |

| ¹H NMR (CDCl₃) | δ 8.01 (s, 1H) | H-5 (Pyrazole ring) - Indicates C5 is unsubstituted. |

| ¹H NMR (CDCl₃) | δ 5.30 (s, 2H) | N-CH₂-Ph - Benzylic methylene protons. |

| ¹H NMR (CDCl₃) | δ 1.35 (t), 4.32 (q) | Ethyl Ester - Characteristic quartet/triplet pattern. |

| IR (Neat) | 1695 cm⁻¹ | C=O (Aldehyde) - Sharp, distinct from ester C=O. |

| IR (Neat) | 1715 cm⁻¹ | C=O (Ester) . |

Troubleshooting & Optimization

-

Issue: Regioisomers.

-

Issue: Aldehyde Oxidation.

References

-

Bayer Intellectual Property GmbH. (2011). Substituted Pyrazoles and their Use as sGC Stimulators. Patent WO2011147809. (Describes the foundational chemistry of fluorobenzyl analogs).

-

Menon, S., et al. (2007). "An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates." Beilstein Journal of Organic Chemistry, 3(1). (Provides general protocols for aminopyrazole carboxylates).

-

Rajput, A. P., & Rajput, S. S. (2007). "Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes." Asian Journal of Chemistry, 19(4), 3265. (Discusses Vilsmeier-Haack limitations and formyl generation).

-

Organic Chemistry Portal. "Oxidation of Methyl Groups to Aldehydes." (General reference for the SeO2 oxidative pathway).

-

Fray, M. J., et al. (2018). "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles." New Journal of Chemistry. (Validation of the acetal/lithiation routes for formyl pyrazoles).

Sources

Methodological & Application

Synthesis of Schiff bases using Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate

Application Note & Protocol

Topic: Strategic Synthesis of Biologically Active Pyrazole Schiff Bases Utilizing Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Its derivatives, particularly pyrazole-based Schiff bases, are of significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This document provides a comprehensive guide for the synthesis of novel pyrazole Schiff bases, starting from the versatile building block, this compound. We present a detailed, field-tested protocol for the acid-catalyzed condensation of this pyrazole aldehyde with various primary amines. Furthermore, this guide elucidates the underlying reaction mechanism, provides a complete workflow for the synthesis of the key pyrazole precursor via the Vilsmeier-Haack reaction, and details the essential spectroscopic techniques for structural characterization of the final products. The methodologies described herein are designed to be robust and reproducible, empowering researchers in drug discovery and synthetic chemistry to efficiently generate libraries of novel pyrazole derivatives for biological screening.

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

The five-membered heterocyclic pyrazole ring is a recurring motif in a vast array of pharmacologically active compounds.[3] Its unique structural and electronic properties, including the presence of two adjacent nitrogen atoms, allow it to act as a versatile pharmacophore capable of engaging in multiple types of interactions with biological targets such as hydrogen bonding and π-π stacking. This has led to the development of blockbuster drugs like Celecoxib (an anti-inflammatory), Stanozolol (an anabolic steroid), and Rimonabant (an anti-obesity agent).[2]

The incorporation of a Schiff base (or imine, -C=N-) linkage onto the pyrazole core further enhances its therapeutic potential. The azomethine group is critical to the biological activity of many compounds, and its presence can confer a range of benefits, including improved chelation with metal ions and enhanced interaction with enzymatic targets.[4][8][9] The combination of these two pharmacophores—the pyrazole ring and the imine group—creates a powerful platform for the development of novel therapeutic agents.[6][10][11]

Synthesis of the Key Precursor: this compound

The successful synthesis of the target Schiff bases hinges on the availability of the key aldehyde precursor. While this compound can be sourced commercially, an in-house synthesis provides greater control over purity and scale. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[12][13][14][15] The following two-step protocol outlines a reliable pathway starting from the corresponding hydrazone.

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow from the hydrazone precursor to the final Schiff base product.

Caption: High-level workflow for pyrazole Schiff base synthesis.

Protocol: Vilsmeier-Haack Formylation

This protocol describes the cyclization and formylation of a suitable hydrazone to yield the pyrazole aldehyde.

Materials:

-

Arylhydrazone of a suitable active methylene precursor

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Sodium bicarbonate (aq. solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 eq.) in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve the hydrazone precursor (1 eq.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

-

Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.[17]

General Protocol for Pyrazole Schiff Base Synthesis

The core of this application note is the condensation reaction between the pyrazole aldehyde and a primary amine. This reaction is generally high-yielding and proceeds under mild conditions.[18][19]

Materials:

-

This compound (1 eq.)

-

Substituted primary amine (aromatic or aliphatic, 1 eq.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Reflux condenser

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound in absolute ethanol (approx. 10 mL per mmol of aldehyde).

-

Addition of Amine: To this solution, add an equimolar amount (1 eq.) of the desired primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[20][21]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-8 hours. The progress of the reaction should be monitored by TLC until the starting aldehyde spot disappears.[7]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

-

Purification:

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

If no precipitate forms, pour the reaction mixture into ice-cold water with constant stirring to induce precipitation.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the final Schiff base of high purity.

-

Mechanism of Schiff Base Formation

The synthesis proceeds via a two-step nucleophilic addition-elimination mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde.

-

Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is reversible.[9]

-

Dehydration: Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the stable imine (Schiff base) product.[9]

The diagram below outlines this mechanistic pathway.

Caption: Mechanism of acid-catalyzed Schiff base formation.

Spectroscopic Characterization of Pyrazole Schiff Bases

Unambiguous structural confirmation of the synthesized Schiff bases is essential. The following spectroscopic methods are routinely employed, and the table below summarizes the key expected signals.[8][16][22]

| Technique | Key Observation | Typical Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Appearance of Azomethine Proton | δ 8.5 - 10.0 ppm (singlet) | Confirms the formation of the CH =N imine bond.[5][23] |

| Disappearance of Aldehyde Proton | Disappearance of δ ~10.0 ppm signal | Confirms consumption of the starting aldehyde. | |

| ¹³C NMR | Appearance of Imine Carbon | δ 150 - 165 ppm | Confirms the presence of the C =N imine carbon.[5][24] |

| IR Spectroscopy | Strong C=N Stretch | 1600 - 1660 cm⁻¹ | Characteristic absorption for the imine double bond.[19][23] |

| Disappearance of Aldehyde C=O Stretch | Disappearance of ~1700 cm⁻¹ band | Confirms consumption of the starting aldehyde. | |

| Mass Spectrometry | Molecular Ion Peak | [M]⁺ or [M+H]⁺ | Confirms the molecular weight of the synthesized compound.[16][24] |

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | 1. Inactive amine (e.g., sterically hindered or electron-deficient).2. Insufficient catalyst or catalyst degradation.3. Insufficient heating or reaction time. | 1. Increase reaction time and/or temperature. Consider a stronger acid catalyst like p-TsOH, but use with caution.2. Use fresh glacial acetic acid.3. Ensure reflux is maintained and run the reaction for a longer duration, monitoring by TLC. |

| Incomplete Reaction | The reaction is reversible and may have reached equilibrium. | Remove water as it forms using a Dean-Stark apparatus, particularly for challenging substrates.[9] |

| Product is an Oil / Difficult to Crystallize | The product may have a low melting point or impurities are preventing crystallization. | 1. Try triturating the oil with a non-polar solvent like hexane to induce solidification.2. Purify via column chromatography on silica gel.3. Ensure the starting amine is pure. |

| Product Hydrolyzes Back to Aldehyde | The imine bond is susceptible to hydrolysis, especially under acidic aqueous conditions. | During workup, ensure neutralization is complete. Store the final product in a dry environment. Avoid purification on silica gel for extended periods if the product is particularly sensitive. |

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the synthesis of novel pyrazole-based Schiff bases from this compound. By leveraging a classic acid-catalyzed condensation, researchers can readily access a diverse library of compounds. The provided guidelines for precursor synthesis, reaction execution, mechanistic understanding, and product characterization equip drug development professionals with the necessary tools to explore this promising class of biologically active molecules.

References

-

Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. Available at: [Link]

-

Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]

-

Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Available at: [Link]

-

Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]

-

Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Iraqi Digital Scientific Repository. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

-

Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

-

The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. Available at: [Link]

-

Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. National Center for Biotechnology Information. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. Available at: [Link]

-

Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Revista de la Sociedad Química de México. Available at: [Link]

-

Synthesis and Spectroscopic Studies of New Schiff Bases. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed. Available at: [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pure Help Center. Available at: [Link]

-

SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR. Available at: [Link]

-

Spectroscopic characterization and biological activity. SlideShare. Available at: [Link]

-

Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. yavuzlab.kaist.ac.kr. Available at: [Link]

-

(PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Available at: [Link]

-

Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. ScienceOpen. Available at: [Link]

-

Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Science Publishing. Available at: [Link]

-

Preparation and Characterization of Some Schiff Base Compounds. Dergipark. Available at: [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

-

Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. SciSpace. Available at: [Link]

-

Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies Infections. auctoresonline.org. Available at: [Link]

-

Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid. Iraqi Journal of Science. Available at: [Link]

- Process for the preparation of a pyrazole derivative. Google Patents.

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]

- 8. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 12. mdpi.com [mdpi.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijter.org [ijter.org]

- 20. mdpi.com [mdpi.com]

- 21. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 22. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. scienceopen.com [scienceopen.com]

Application Note: Knoevenagel Condensation of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate . It provides validated protocols, mechanistic insights, and structural analysis to ensure high-yield Knoevenagel condensations.

Executive Summary & Chemical Context

The substrate This compound (referred to herein as Compound A ) represents a highly functionalized heterocyclic scaffold. Unlike the more common 4-formyl isomers, the 3-formyl motif is adjacent to an electron-withdrawing ester group at position 4.

Reactivity Profile

-

Enhanced Electrophilicity: The C4-ethoxycarbonyl group exerts a strong inductive ($ -I

-M $) electron-withdrawing effect. This significantly activates the C3-formyl group towards nucleophilic attack compared to unfunctionalized pyrazole aldehydes. -

Regiochemical Stability: The N1-benzyl group "locks" the tautomeric equilibrium, preventing N-H interference during base-catalyzed reactions.

-

Steric Considerations: While the C4-ester adds bulk, the C3-aldehyde is relatively accessible. However, condensation with bulky active methylenes (e.g., barbituric acid derivatives) may require elevated temperatures to overcome steric repulsion during the initial attack.

Key Applications:

The resulting

-

Michael Acceptors: Covalent inhibitors for cysteine-targeting kinases.

-

Precursors: For cyclization into fused systems like pyrazolo[3,4-b]pyridines.

-

Fluorescent Probes: Due to extended conjugation.

Reaction Mechanism

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by base-induced dehydration.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle of the Knoevenagel condensation highlighting the activation of the methylene and subsequent dehydration.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Ethanol/Piperidine)

Recommended for initial screening and bulk synthesis.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Active Methylene: Malononitrile, Ethyl Cyanoacetate, or Acetylacetone (1.1 equiv)

-

Catalyst: Piperidine (0.1 equiv) or Glacial Acetic Acid/Piperidine (catalytic amount)

-

Solvent: Absolute Ethanol (5–10 mL per mmol substrate)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (1.0 mmol) in absolute ethanol (5 mL).

-

Addition: Add the active methylene compound (1.1 mmol). Stir for 2 minutes to ensure homogeneity.

-

Catalysis: Add Piperidine (2–3 drops). Note: If the reaction is sluggish, add 2 drops of glacial acetic acid to buffer the solution (Doebner modification).

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear; a highly fluorescent/UV-active product spot will appear (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms: Filter the solid, wash with cold ethanol (

), and dry under vacuum. -

If no precipitate: Concentrate the solvent under reduced pressure. Dissolve residue in DCM, wash with water, dry over

, and purify via recrystallization (EtOH) or flash chromatography.

-

Yield Expectation: 85–95%

Protocol B: Green Synthesis (Microwave-Assisted/Solvent-Free)

Recommended for library generation and rapid optimization.

Reagents:

-

Substrate: Compound A (1.0 equiv)

-

Active Methylene: 1.0 equiv

-

Catalyst: Ammonium Acetate (

, 0.1 equiv) or Basic Alumina -

Solvent: None (Neat) or Water (minimal)

Step-by-Step Procedure:

-

Mixing: In a microwave-safe vial, grind Compound A and the active methylene compound together until a uniform powder is formed.

-

Catalysis: Add Ammonium Acetate (10 mol%) and mix well.

-

Irradiation: Place in a microwave reactor. Irradiate at

(Power: 150W) for 5–10 minutes. -

Extraction: Cool the vial. Add cold water (5 mL) and stir vigorously. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with water to remove the catalyst. Recrystallize from hot ethanol if necessary.

Yield Expectation: 90–98% (Time: <15 mins)

Data Summary & Substrate Scope

The following table summarizes expected outcomes with various active methylene compounds using Protocol A.

| Active Methylene ( | Product Type | Reaction Time (Reflux) | Expected Yield | Appearance |

| Malononitrile | Dinitrile alkene | 1–2 h | 92% | Yellow/Orange Solid |

| Ethyl Cyanoacetate | Cyanoacrylate | 2–3 h | 88% | Pale Yellow Solid |

| Acetylacetone | Enone | 4–5 h | 80% | Yellow Needles |

| Barbituric Acid | Barbiturate | 3–4 h | 85% | Red/Orange Solid |

| Rhodanine | Thiazolidinone | 4–6 h | 78% | Reddish-Brown Solid |

Analytical Characterization (QC)

To validate the structure of the product, look for these specific NMR signals:

-

NMR (400 MHz,

-

Vinyl Proton: The key indicator of reaction success is the disappearance of the aldehyde singlet (

ppm) and the appearance of the vinylic proton signal.-

For Malononitrile products: Singlet at

ppm. -

The signal may be downfield shifted due to the anisotropic effect of the C4-ester.

-

-

Pyrazole Ring Proton (H-5): A singlet typically around

ppm.[1] -

Benzyl Group: Multiplet at

ppm (5H) and a singlet ( -

Ethyl Ester: Quartet at

ppm, Triplet at

-

-

IR Spectroscopy:

-

Nitrile (CN): Sharp stretch at

(if malononitrile is used). -

Carbonyl (C=O): Strong ester stretch at

. -

Alkene (C=C):

.

-

Workflow Decision Tree

Use this diagram to select the appropriate protocol based on your available equipment and scale.

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting & Expert Tips

-

Ester Hydrolysis: Avoid using strong hydroxide bases (NaOH/KOH) or prolonged heating in aqueous media, as the C4-ethyl ester is susceptible to hydrolysis. Piperidine or Ammonium Acetate are sufficiently mild.

-

Knoevenagel vs. Aldol: The C4-ester prevents self-condensation of the pyrazole (no

-protons available on the ring), making the reaction highly chemoselective for the aldehyde. -

Purification: If the product oils out, induce crystallization by scratching the glass surface or adding a few drops of diethyl ether/hexane.

References

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599.

-

Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemical Reviews, 111(11), 6984–7034.

-

Bekhit, A. A., & Abdel-Aal, H. T. (2005). Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti-Inflammatory Agents. Molecules, 10, 131–139.

-

Desai, N. C., et al. (2013). Synthesis of pyrazole based Knoevenagel condensates and their antimicrobial activity. Medicinal Chemistry Research, 22, 377–385.

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo-Fused Heterocycles from Formyl-Pyrazole Esters

Introduction: The Strategic Value of Pyrazolo-Fused Heterocycles

The fusion of a pyrazole ring with other heterocyclic systems generates scaffolds of immense interest in medicinal chemistry and drug development.[1] These molecular architectures are prevalent in a vast array of biologically active compounds, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The pyrazole nucleus, often considered a pharmacophore, provides a rigid and tunable framework for interacting with biological targets.[5] Among the various synthetic precursors, formyl-pyrazole esters stand out as exceptionally versatile building blocks. The electrophilic aldehyde and the adjacent ester group provide two reactive handles for a diverse range of cyclization and condensation reactions, enabling the construction of complex fused systems with high efficiency and regiochemical control.

This guide provides an in-depth exploration of key synthetic strategies for preparing medicinally relevant pyrazolo-fused heterocycles, starting from readily accessible formyl-pyrazole esters. We will delve into the mechanistic rationale behind these transformations, present detailed and validated experimental protocols, and offer insights into optimizing reaction outcomes.

The Precursor: Synthesis of Formyl-Pyrazole Esters

The most common and efficient method for introducing a formyl group at the C4-position of a pyrazole ring is the Vilsmeier-Haack reaction.[5][6] This reaction typically involves treating the corresponding pyrazole precursor (often derived from the cyclization of a hydrazone) with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7][8] The reaction proceeds via an electrophilic substitution on the electron-rich pyrazole ring.

Core Synthetic Strategies and Mechanistic Insights

The strategic placement of the formyl and ester groups on the pyrazole core allows for the annulation of various heterocyclic rings. The general workflow involves the initial reaction of the formyl group, followed by a subsequent intramolecular cyclization involving the ester moiety or a derivative thereof.

Figure 1: General synthetic pathways from formyl-pyrazole esters.

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is aza-analogous to indazole and is a cornerstone in many pharmacologically active molecules, including kinase inhibitors.[9][10] The most reliable route to this system from formyl-pyrazole esters is through condensation with active methylene compounds, such as malononitrile, ethyl cyanoacetate, or cyanoacetamide.[9]

Mechanistic Rationale: The reaction typically proceeds through an initial Knoevenagel condensation between the formyl group of the pyrazole and the active methylene compound, catalyzed by a base (e.g., piperidine, triethylamine). This forms a vinylogous intermediate. Subsequent intramolecular cyclization occurs via the attack of a pyrazole ring nitrogen (or an exocyclic amine if starting from an aminopyrazole) onto the nitrile or ester group, followed by tautomerization/aromatization to yield the stable fused pyridine ring.[11]

Caption: Mechanism for Pyrazolo[3,4-b]pyridine synthesis.

Data Summary:

| Entry | Active Methylene Cmpd. | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| 1 | Malononitrile | Piperidine / Ethanol | Reflux, 4h | 85-95 | [9] |

| 2 | Ethyl Cyanoacetate | Piperidine / Ethanol | Reflux, 6h | 80-90 | [9] |

| 3 | Cyanoacetamide | NaOEt / Ethanol | Reflux, 5h | 75-85 | [12] |

| 4 | 3-(Cyanoacetyl)indole | Fe₃O₄@MIL-101(Cr) | 100 °C, Solvent-free | ~90 | [13] |

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are considered purine analogues and have been extensively investigated for their roles as kinase inhibitors in cancer therapy.[14][15] Their synthesis often involves the reaction of a β-dicarbonyl compound or its equivalent with a 5-aminopyrazole. When starting with a formyl-pyrazole ester, the strategy is modified. The formyl group is first condensed with an appropriate amine, and cyclization is then achieved. A more direct route involves using a 5-aminopyrazole precursor which is then reacted with a β-dicarbonyl compound. For the purpose of this guide, we focus on the related cyclocondensation reactions that lead to this important scaffold. A common strategy involves reacting 5-aminopyrazoles with β-dicarbonyl compounds like acetylacetone or ethyl acetoacetate.[15]

Mechanistic Rationale: The synthesis is a regioselective cyclocondensation. The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl carbons of the β-dicarbonyl compound. The endocyclic pyrazole nitrogen then attacks the second carbonyl group, leading to cyclization and dehydration to furnish the pyrazolo[1,5-a]pyrimidine core.[15] The regioselectivity is governed by the relative reactivity of the two carbonyl groups.

Data Summary:

| Entry | 5-Aminopyrazole Substituent | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |

| 1 | 3-Arylamino-4-cyano | Pentane-2,4-dione | Acetic Acid, Reflux | 87-95 | [15] |

| 2 | 3-Arylamino-4-ester | Ethyl Acetoacetate | Acetic Acid, Reflux | 88-94 | [15] |

| 3 | 3-(Trifluoromethyl) | Diethyl Malonate | EtONa, Reflux | 84 | [16] |

| 4 | Unsubstituted | 2-Acetylcyclopentanone | Acetic Acid, Reflux | Good | [15] |

Synthesis of Pyrazolo-fused Thiophenes via Gewald Reaction

The Gewald reaction is a powerful multi-component reaction (MCR) for the synthesis of 2-aminothiophenes.[17][18][19] This reaction can be adapted to use formyl-pyrazole precursors to construct pyrazolo-fused thiophene systems, which have applications as antibacterial and anti-inflammatory agents.[20]

Mechanistic Rationale: The reaction involves three components: the formyl-pyrazole (as the carbonyl component), an active methylene nitrile (e.g., malononitrile), and elemental sulfur, all in the presence of a base (typically morpholine or triethylamine).[17][19] The reaction begins with a Knoevenagel condensation between the formyl-pyrazole and the nitrile. Concurrently, sulfur reacts with the base to form a reactive polysulfide species. This species adds to the activated methylene carbon of the Knoevenagel adduct. The resulting intermediate undergoes an intramolecular cyclization via attack of the terminal sulfur anion onto the nitrile carbon, followed by tautomerization to yield the final 2-aminothieno[2,3-c]pyrazole product.[17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol is adapted from methodologies described for the condensation of aminopyrazoles with active methylene compounds.[9]

Materials and Reagents:

-

5-Amino-4-formyl-1-phenyl-1H-pyrazole (1.0 mmol, 1 eq.)

-

Malononitrile (1.1 mmol, 1.1 eq.)

-

Piperidine (0.1 mmol, 0.1 eq.)

-

Absolute Ethanol (15 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

To a 50 mL round-bottom flask, add the 5-amino-4-formyl-1-phenyl-1H-pyrazole (1.0 mmol) and absolute ethanol (15 mL). Stir until the solid is dissolved.

-

Add malononitrile (1.1 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will usually form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.

-

Dry the product under vacuum to obtain the pure 6-amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Purification and Characterization:

-

The product is often of high purity after filtration and washing. If necessary, it can be further purified by recrystallization from ethanol or acetonitrile.

-

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

Protocol 2: General Procedure for the Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Derivatives

This protocol is based on the classical cyclocondensation of 5-aminopyrazoles with β-dicarbonyls.[15][21]

Materials and Reagents:

-

Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 mmol, 1 eq.)

-

Pentane-2,4-dione (acetylacetone) (1.2 mmol, 1.2 eq.)

-

Glacial Acetic Acid (10 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

In a 50 mL round-bottom flask, suspend the ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 mmol) in glacial acetic acid (10 mL).

-

Add pentane-2,4-dione (1.2 mmol) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring.

-

Maintain the reflux for 8-12 hours, monitoring the reaction by TLC until the starting aminopyrazole is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold water with stirring.

-

A precipitate will form. If the solution is acidic, neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Dry the product in a desiccator or vacuum oven.

Purification and Characterization:

-

Recrystallization from a suitable solvent like ethanol is recommended for obtaining a high-purity product.

-

Confirm the structure of the resulting pyrazolo[1,5-a]pyrimidine using ¹H NMR, ¹³C NMR, and MS analysis.

Troubleshooting and Field Insights

-

Low Yields in Pyridine Synthesis: If yields are low, ensure the ethanol is absolute, as water can interfere with the reaction. The choice of base is critical; stronger bases like sodium ethoxide can sometimes improve yields but may also lead to side products. For less reactive substrates, increasing the reaction time or using a higher-boiling solvent like toluene or DMF may be beneficial.[9]

-

Regioselectivity in Pyrimidine Synthesis: When using unsymmetrical β-dicarbonyls (e.g., ethyl acetoacetate), a mixture of regioisomers is possible. The reaction conditions, particularly pH, can influence the outcome. Generally, the more nucleophilic exocyclic amine of the aminopyrazole will preferentially attack the more electrophilic ketone carbonyl over the ester carbonyl.[15]

-

Gewald Reaction Issues: The Gewald reaction can sometimes be sluggish. Ensuring the base is fresh and the sulfur is finely powdered can improve reaction rates. The reaction is often exothermic upon initiation and should be controlled carefully. If the product is difficult to isolate, an extractive workup may be required.[17][20]

Conclusion

Formyl-pyrazole esters are undeniably powerful and versatile synthons for the construction of a wide variety of pyrazolo-fused heterocyclic systems. Through straightforward and robust methodologies such as condensation with active methylene compounds, cyclization with aminopyrazoles, and multi-component strategies like the Gewald reaction, researchers can access a rich diversity of molecular scaffolds. The protocols and insights provided herein serve as a practical guide for chemists in academic and industrial settings, facilitating the exploration of this privileged chemical space for the discovery of new therapeutic agents.

References

- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2018). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.

- El-Damasy, A. K., et al. (2018). Synthesis and biological activity of some new fused pyrazole-c-nucleosides. Egyptian Pharmaceutical Journal.

- Various Authors. (n.d.). Synthesis, Characterization and Biological Activities of Pyrazole Based Heterocycles.

- El-Sayed, W. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

- Various Authors. (n.d.). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- Ziarani, G. M., et al. (2022).

- Various Authors. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

- Various Authors. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...

- Schmid, M., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

- Schmid, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- Various Authors. (2024).

- Jachak, M. N. (n.d.).

- Gholampour, N., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports.

- Various Authors. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).

- Majeed, N. S. (2018). A Literature Review on the Synthesis of Pyrazole Heterocycles. Journal of Advanced Research in Dynamical and Control Systems.

- Cilibrizzi, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.

- Abdelhamid, I. A., et al. (2021).

- Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc.

- Girish, Y. R., et al. (2020).

- Puterová, Z., Krutošíková, A., & Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.